2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
2-(4-Methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline core substituted with a 4-methoxyphenyl group at position 2, a methyl group at position 10, and a propyl chain at position 2. This compound belongs to a broader class of pyrimido[4,5-b]quinoline-diones, which are structurally analogous to 5-deazaflavins (pyrimido[4,5-b]quinoline-2,4(3H,10H)-diones) but differ in substitution patterns and biological activity .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-13-25-20(14-9-11-15(28-3)12-10-14)23-21-18(22(25)27)19(26)16-7-5-6-8-17(16)24(21)2/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBFODMTMLDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method involves the reaction of barbituric acid, aldehydes, and anilines in a one-pot synthesis . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones with various substitutions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve the use of trityl chloride as a catalyst in a multi-component cyclization reaction. This method is advantageous due to its high yield, short reaction times, and compliance with green chemistry protocols .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted pyrimido[4,5-b]quinolines, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
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Antitumor Activity :
- Preliminary studies indicate that 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exhibits significant antitumor properties against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
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Nonsense Mutation Suppression :
- This compound has been investigated for its ability to suppress nonsense mutations, which are responsible for several genetic disorders. By promoting the read-through of premature stop codons, it may restore functional protein synthesis in affected cells. A notable study demonstrated that treatment with this compound significantly improved CFTR protein function in cystic fibrosis cells harboring nonsense mutations.
-
Antimicrobial and Antifungal Properties :
- The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics.
Materials Science
The unique chemical properties of this compound make it suitable for synthesizing advanced materials with specific electronic and optical properties. Its ability to form stable complexes with metals can be leveraged in creating novel materials for electronic applications.
Case Study 1: Nonsense Mutation Suppression
In a study published in Nature, researchers treated cystic fibrosis cells with derivatives of pyrimido[4,5-b]quinoline compounds. The results indicated a significant restoration of CFTR protein function due to enhanced translation efficiency of mRNA containing premature stop codons.
Case Study 2: Anticancer Activity
A recent investigation highlighted the anticancer properties of this compound when combined with doxorubicin. The study reported that the compound sensitized cancer cells to chemotherapy by inhibiting survivin interactions with apoptotic proteins, leading to increased apoptosis rates.
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, contributing to its antitumor activity .
Comparison with Similar Compounds
Comparison with Similar Pyrimido[4,5-b]quinoline-diones
Pyrimido[4,5-b]quinoline-diones exhibit diverse biological activities depending on substituents at positions 2, 3, 7, 9, and 10. Below is a detailed comparison based on structural analogs and their reported activities:
Antifungal Activity
Key Trends :
- Polar substituents (e.g., 3,4-dihydroxyphenyl in D13) enhance antifungal potency by improving CYP51 interactions .
- Alkyl chains (e.g., propyl in the target compound) may modulate membrane permeability but require empirical validation.
Anticancer Activity
Key Trends :
- Electron-withdrawing groups (e.g., nitro at C-7) stabilize p53 by blocking HDM2-mediated degradation .
- Aromatic substituents (e.g., 4-methoxyphenyl in the target compound) may mimic 10-aryl groups in active analogs but require testing.
Physicochemical Properties
Biological Activity
The compound 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimidoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H23N3O3
- Molar Mass : 373.45 g/mol
- Structural Characteristics : The compound features a pyrimidine ring fused with a quinoline structure, which is known for its biological activity.
Research indicates that compounds within the pyrimidoquinoline class can act as nonsense mutation suppressors , which are crucial in treating genetic disorders caused by premature stop codons. These compounds facilitate the read-through of stop codons during protein synthesis, potentially restoring functional protein production in affected cells .
Anticancer Activity
Studies have shown that pyrimidoquinolines exhibit significant anticancer properties. For instance, in vitro evaluations revealed that related compounds demonstrated potent activity against various cancer cell lines. The mechanism often involves the inhibition of critical enzymes and pathways associated with cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MV-4-11 (leukemia) | 0.12 | Topoisomerase inhibition |
| Other derivatives | Various | Varies | Nonsense mutation suppression |
Antimalarial Activity
Similar quinoline derivatives have been evaluated for their antimalarial properties against Plasmodium falciparum. The results indicated moderate to high activity levels, suggesting potential therapeutic applications in malaria treatment .
Antileukemia Activity
In a study focusing on benzofuro[3,2-c]quinolines, it was noted that modifications in the structure significantly influenced their antileukemia activity. Compounds with specific functional groups exhibited enhanced selectivity towards cancer cells compared to normal cells, indicating a promising therapeutic index .
Case Studies
- Nonsense Mutation Suppression : A patent describes the use of pyrimidoquinolines as therapeutic agents for diseases caused by nonsense mutations such as Duchenne Muscular Dystrophy and cystic fibrosis. The compound's ability to suppress nonsense mutations could lead to novel treatment strategies for these genetic disorders .
- Anticancer Research : In vitro studies conducted on various cancer cell lines have shown that derivatives of this compound can inhibit cell growth effectively. For example, the compound demonstrated an IC50 value of 0.12 µM against MV-4-11 leukemia cells, indicating strong potential as an anticancer agent .
Pharmacokinetics and Toxicity
The ideal pharmacokinetic profile for this class of compounds includes good gastrointestinal absorption, metabolic stability, and low toxicity. These characteristics are essential for ensuring efficacy while minimizing adverse effects during therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
